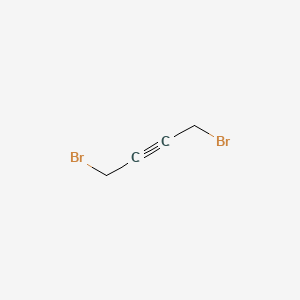

1,4-Dibromo-2-butyne

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519345. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJMJXZROMTSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062271 | |

| Record name | 2-Butyne, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-66-1 | |

| Record name | 1,4-Dibromo-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMO-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWX8CD6E3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2-butyne: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butyne is a highly reactive bifunctional alkyne that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique chemical structure, characterized by a central carbon-carbon triple bond flanked by two bromomethyl groups, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role as a DNA alkylating agent in cancer therapy and as a precursor for the synthesis of acetylcholinesterase (AChE) reactivators. Detailed experimental methodologies and an exploration of the relevant biological signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound, with the CAS number 2219-66-1 , is a valuable reagent in chemical synthesis due to its two reactive sites.[1] The presence of the alkyne moiety and the two primary allylic bromide functionalities allows for a diverse range of chemical transformations. In the realm of drug development, its ability to act as a bifunctional alkylating agent has been explored for its potential anticancer properties, stemming from its capacity to crosslink DNA. Furthermore, it serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antidotes for nerve agent poisoning.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2219-66-1 | [1] |

| Molecular Formula | C₄H₄Br₂ | [1] |

| Molecular Weight | 211.88 g/mol | [1] |

| IUPAC Name | 1,4-dibromobut-2-yne | [1] |

| Synonyms | 1,4-Dibromobut-2-yne, 2-Butyne, 1,4-dibromo- | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach can be inferred from the synthesis of similar compounds. A plausible method involves the bromination of 2-butyne-1,4-diol.

General Experimental Protocol: Bromination of 2-butyne-1,4-diol (Hypothetical)

This protocol is based on general knowledge of converting diols to dibromides and should be optimized and performed with appropriate safety precautions.

Materials:

-

2-butyne-1,4-diol

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., HBr)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a stoichiometric amount of phosphorus tribromide dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Safety Note: Phosphorus tribromide is a corrosive and toxic reagent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development

Bifunctional Alkylating Agent for Cancer Therapy

Bifunctional alkylating agents are a class of anticancer drugs that covalently attach alkyl groups to cellular macromolecules, with DNA being the primary target.[2][3] These agents possess two reactive sites, enabling them to form cross-links within a single DNA strand (intrastrand) or between two opposite strands (interstrand).[2][4] Interstrand cross-links (ICLs) are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription, ultimately leading to cell death.[2][5][6]

This compound, with its two electrophilic carbon centers, can act as a bifunctional alkylating agent. Upon entering a cell, it can react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.

Experimental Workflow for Evaluating Alkylating Activity:

Caption: Workflow for assessing the DNA alkylating and cytotoxic effects of this compound.

Signaling Pathways in Response to DNA Crosslinking

The formation of ICLs by agents like this compound triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate signaling network aims to repair the damage, but if the damage is too severe, it can initiate programmed cell death (apoptosis).

The repair of ICLs involves a combination of several DNA repair pathways, including:

-

Nucleotide Excision Repair (NER): This pathway is involved in the initial recognition and incision of the DNA surrounding the crosslink.[2]

-

Fanconi Anemia (FA) Pathway: A specialized pathway crucial for the repair of ICLs.[2]

-

Homologous Recombination (HR): This pathway uses a sister chromatid as a template to accurately repair the DNA break that occurs during the removal of the crosslink.[2]

If the DNA damage is irreparable, the cell may undergo apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can activate downstream targets that lead to cell cycle arrest and cell death.[7] The stalling of replication forks due to ICLs can also trigger cell cycle arrest and apoptosis.[8]

Signaling Pathway of DNA Crosslink-Induced Apoptosis:

Caption: Simplified signaling pathway of DNA crosslink-induced cell fate.

Precursor for Acetylcholinesterase (AChE) Reactivators

Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. AChE reactivators are antidotes designed to restore the function of this inhibited enzyme. This compound has been utilized as a linker in the synthesis of novel bisquaternary pyridinium oxime AChE reactivators. The rigid but-2-yne linker allows for precise spatial orientation of the two pyridinium oxime moieties, which is crucial for their reactivation efficacy.

Conclusion

This compound is a versatile and highly reactive molecule with significant potential in organic synthesis and drug development. Its utility as a bifunctional alkylating agent for potential cancer therapy and as a key building block for the synthesis of AChE reactivators highlights its importance in medicinal chemistry. This guide has provided a summary of its properties, a plausible synthetic route, and an overview of its applications and the underlying biological mechanisms. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 7. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dibromo-2-butyne: A Core Bifunctional Reagent for Chemical Synthesis and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2-butyne, a highly reactive and versatile bifunctional electrophile. Its unique structural features, characterized by a rigid alkyne backbone and two reactive terminal bromine atoms, make it a significant building block in advanced organic synthesis. This document details its structural and chemical properties, outlines key experimental protocols for its synthesis and application, and explores its significance as a precursor for complex molecular architectures relevant to materials science and drug discovery.

Structural and Physicochemical Properties

This compound is a halogenated alkyne whose reactivity is dominated by its two electrophilic centers at the C1 and C4 positions. The linear geometry imposed by the sp-hybridized carbons of the triple bond provides a rigid scaffold for synthetic transformations.[1]

Quantitative Data Summary

The structural and physical properties of this compound are summarized in the table below. It is critical to distinguish this compound from its alkene analogs, cis- and trans-1,4-dibromo-2-butene, which possess different physical properties.

| Property | Value | Reference |

| IUPAC Name | 1,4-Dibromobut-2-yne | [2] |

| CAS Number | 2219-66-1 | [2] |

| Molecular Formula | C₄H₄Br₂ | [2] |

| Molecular Weight | 211.88 g/mol | [2] |

| Boiling Point | 164.23°C (estimated) | [3] |

| Density | 2.032 g/cm³ | [4] |

| Refractive Index | 1.5880 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. While specific high-resolution spectra are database-dependent, the expected chemical shifts and absorption frequencies are well-established based on its functional groups.

| Spectroscopy Type | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Methylene protons (-CH₂) | δ 3.5 - 4.5 ppm |

| ¹³C NMR | Methylene carbons (-CH₂) | δ 15 - 25 ppm |

| Alkynyl carbons (-C≡C-) | δ 70 - 90 ppm | |

| IR Spectroscopy | C-H stretch (sp³ CH₂) | 2850 - 3000 cm⁻¹ |

| C≡C stretch (alkyne) | 2100 - 2260 cm⁻¹ (weak or absent due to symmetry) | |

| C-Br stretch | 500 - 600 cm⁻¹ |

Note: ¹H NMR chemical shifts for propargylic protons can vary. Estimated ¹³C NMR shifts are based on the deshielding effect of the adjacent bromine and the characteristic range for alkyne carbons.[5][6]

Chemical Significance and Reactivity

The primary chemical significance of this compound lies in its role as a di-electrophile . The bromine atoms are excellent leaving groups, making the terminal carbons highly susceptible to nucleophilic attack.[1] This bifunctionality allows it to serve as a versatile linker and a precursor for a wide array of molecular structures, particularly heterocycles.

The molecule's reactivity can be visualized as a two-pronged electrophilic scaffold, enabling stepwise or simultaneous reactions with nucleophiles.

Caption: Bifunctional electrophilic nature of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the safe and efficient handling and application of this reactive compound.

Synthesis of this compound from 2-Butyne-1,4-diol

A standard laboratory-scale synthesis involves the bromination of the corresponding diol. The use of triphenylphosphine and bromine (or a bromine source like N-bromosuccinimide) is a common method.

Reaction: HOCH₂C≡CCH₂OH + 2 PPh₃ + 2 Br₂ → BrCH₂C≡CCH₂Br + 2 PPh₃O + 2 HBr

Materials:

-

2-Butyne-1,4-diol (1.0 eq)

-

Triphenylphosphine (2.2 eq)

-

Bromine (2.2 eq) or N-Bromosuccinimide (NBS) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a nitrogen atmosphere.

-

Reagent Preparation: Anhydrous DCM is added to the flask, followed by triphenylphosphine (2.2 eq). The solution is cooled to 0 °C in an ice bath.

-

Bromination: A solution of bromine (2.2 eq) in DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of the dibromotriphenylphosphine reagent is observed.

-

Addition of Diol: A solution of 2-butyne-1,4-diol (1.0 eq) in DCM is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, washed with water and then brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Application: Synthesis of N,N'-Disubstituted 1,4-Diamino-2-butynes

This protocol demonstrates the use of this compound as a bifunctional electrophile in a double nucleophilic substitution reaction with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., Benzylamine) (2.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Water, Brine

-

Anhydrous sodium sulfate

Procedure:

-

Setup: To a round-bottom flask, add the primary amine (2.5 eq), potassium carbonate (3.0 eq), and acetonitrile.

-

Addition of Electrophile: A solution of this compound (1.0 eq) in acetonitrile is added dropwise to the stirring suspension at room temperature.

-

Reaction: The mixture is heated to 60 °C and stirred for 12-18 hours. The reaction progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water.

-

Extraction: The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired diamine.

Caption: General experimental workflow for a substitution reaction.

Significance in Drug Development and Materials Science

While direct applications of this compound in marketed pharmaceuticals are not prominent, its significance lies in its role as a versatile precursor for compounds of pharmacological interest. The introduction of bromine into molecular structures is a known strategy in drug design to modulate properties like lipophilicity and binding affinity.[1]

Precursor to Bioactive Scaffolds

The rigid butyne linker is a key structural motif in various fields. Its derivatives are explored for numerous applications:

-

Heterocyclic Chemistry: It is a key starting material for synthesizing complex heterocyclic systems, which form the core of many pharmaceuticals.

-

Alkylation Agent: Like other bifunctional alkylating agents, derivatives of this compound have the potential to crosslink biological macromolecules, a mechanism relevant in the design of antineoplastic agents.[7]

-

Molecular Probes: The rigid scaffold can be used to construct molecular probes and linkers where defined spatial orientation is critical.

Selective Transformations

The reactivity of this compound can be selectively controlled. For instance, partial reduction of the alkyne moiety can lead to either the cis- or trans-1,4-dibromo-2-butene. This transformation is highly dependent on the catalyst and reaction conditions, allowing for stereospecific synthesis of different olefinic linkers.

Caption: Synthetic utility of this compound as a precursor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

References

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. This compound | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 2219-66-1 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. trans-1,4-ジブロモ-2-ブテン 99% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of 1,4-Dibromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-Dibromo-2-butyne. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed data and experimental insights.

Core Physical and Chemical Properties

This compound is a halogenated alkyne with the chemical formula C₄H₄Br₂.[1][2] Its molecular structure consists of a four-carbon chain with a triple bond between the second and third carbon atoms, and bromine atoms attached to the first and fourth carbons.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂ | [1][2] |

| Molecular Weight | 211.88 g/mol | [1][2] |

| IUPAC Name | 1,4-dibromobut-2-yne | [1] |

| CAS Number | 2219-66-1 | [1][3] |

| Appearance | Not explicitly stated, but related compounds are crystals or crystalline solids. | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available, specific shifts not detailed in search results. | [1] |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | [1] |

| Mass Spectrometry (GC-MS) | Data available, fragmentation patterns not detailed in search results. | [1] |

| Infrared (IR) Spectroscopy | Data not explicitly found for this compound. |

Chemical Reactivity and Synthesis

This compound is a versatile reagent in organic synthesis, primarily owing to the presence of two reactive carbon-bromine bonds and a central alkyne functionality.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound involves nucleophilic substitution at the bromine-bearing carbons. This allows for the introduction of a wide range of functional groups.

A general representation of this reactivity is the reaction with a generic nucleophile (Nu⁻):

Experimental Protocol: General Procedure for Nucleophilic Substitution

A detailed experimental protocol for a specific nucleophilic substitution reaction of this compound was not found in the provided search results. However, a general procedure can be inferred from the reactivity of similar alkyl halides.

-

Reaction Setup: A solution of this compound in a suitable aprotic solvent (e.g., acetone, DMF, or DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Nucleophile: The nucleophile (typically 2.2 to 2.5 equivalents) is added to the solution. If the nucleophile is a salt, it may be added directly as a solid. If it is a liquid, it can be added via syringe.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure disubstituted butyne product.

Diagram 1: General Nucleophilic Substitution Pathway

References

Synthesis of 1,4-Dibromo-2-butyne from 2-butyne-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2-butyne from its precursor, 2-butyne-1,4-diol. Due to the limited availability of a direct and detailed experimental protocol for this specific transformation in readily accessible literature, this document outlines a generalized yet robust procedure based on established chemical principles for the conversion of alkynic diols to their corresponding dibromides. The primary method detailed herein utilizes phosphorus tribromide (PBr₃), a common and effective reagent for such substitutions.

Reaction Principle and Pathway

The core of this synthesis involves a nucleophilic substitution reaction where the hydroxyl groups of 2-butyne-1,4-diol are replaced by bromine atoms. The use of phosphorus tribromide is advantageous as it facilitates the conversion of the hydroxyl groups into good leaving groups, allowing for subsequent displacement by bromide ions. The reaction proceeds while preserving the carbon-carbon triple bond of the butyne backbone.

The overall reaction is as follows:

HOCH₂C≡CCH₂OH + PBr₃ → BrCH₂C≡CCH₂Br

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. It is important to note that these values are based on general procedures for similar reactions and may require optimization for this specific substrate.

| Parameter | Value | Notes |

| Reactants | ||

| 2-butyne-1,4-diol | 1.0 equivalent | Starting material |

| Phosphorus Tribromide (PBr₃) | ~0.7-1.0 equivalents | Should be added dropwise |

| Solvent | Anhydrous Ether or Dichloromethane | Must be anhydrous to prevent PBr₃ decomposition |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial cooling is crucial to control the exothermic reaction |

| Reaction Time | 2-4 hours | Monitor by TLC for completion |

| Product Information | ||

| Product Name | This compound | |

| CAS Number | 2219-66-1[1] | |

| Molecular Formula | C₄H₄Br₂[1] | |

| Molecular Weight | 211.88 g/mol [1] | |

| Theoretical Yield | Based on 1:1 stoichiometry | Dependent on starting material quantity |

| Expected Purity | >95% after purification |

Detailed Experimental Protocol

This protocol describes a generalized procedure for the synthesis of this compound from 2-butyne-1,4-diol using phosphorus tribromide. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Phosphorus tribromide is corrosive and reacts violently with water.

Materials:

-

2-butyne-1,4-diol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

References

An In-depth Technical Guide to the Electrophilic Addition of Bromine to Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition of bromine to alkynes is a fundamental reaction in organic synthesis, providing a versatile route to functionalized alkenes and alkanes. This guide offers a comprehensive examination of the reaction mechanism, stereochemistry, and kinetics, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this reaction in their synthetic endeavors. The discussion encompasses the formation of key intermediates, the influence of substrates and reaction conditions on product distribution, and practical methodologies for conducting and analyzing the bromination of alkynes.

Introduction

The carbon-carbon triple bond of alkynes, rich in π-electrons, serves as a nucleophile in the presence of electrophiles. The addition of bromine (Br₂) across this triple bond is a characteristic reaction of alkynes, proceeding through a multistep mechanism that can be influenced by a variety of factors. While analogous to the bromination of alkenes, the reaction with alkynes exhibits distinct differences in reactivity and mechanism. Notably, the rate of bromine addition to alkynes is significantly slower than to alkenes, a phenomenon attributed to the higher electronegativity of sp-hybridized carbons and the instability of the resulting intermediates.[1][2] This guide will delve into the mechanistic intricacies, stereochemical outcomes, and quantitative aspects of this important transformation.

The Core Mechanism: A Stepwise Perspective

The electrophilic addition of bromine to an alkyne is not a single-step event but rather a sequence of orchestrated molecular interactions. The generally accepted mechanism involves the initial formation of a π-complex, which then progresses to either a bridged bromonium ion or an open vinyl carbocation intermediate, ultimately leading to the dibromoalkene product.[1][3]

Formation of the π-Complex

As a bromine molecule approaches the electron-rich alkyne, the π-electron cloud of the alkyne induces a dipole in the otherwise nonpolar Br₂ molecule. This interaction leads to the formation of a transient, weakly associated species known as a π-complex. This initial association is a reversible step and is considered a pre-equilibrium to the rate-determining step of the reaction.

The Dichotomy of Intermediates: Bromonium Ion vs. Vinyl Carbocation

Following the formation of the π-complex, the reaction proceeds through one of two primary mechanistic pathways, the intermediacy of which is largely dictated by the substitution pattern of the alkyne.

-

The Bridged Bromonium Ion Pathway: For many aliphatic alkynes, the reaction is thought to proceed through a cyclic bromonium ion intermediate.[1] In this three-membered ring, the positive charge is delocalized over the bromine atom and the two alkyne carbons. This pathway readily explains the predominantly observed anti-addition of the two bromine atoms. The bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine, leading to the formation of a trans-(E)-dibromoalkene.

-

The Open Vinyl Carbocation Pathway: In the case of alkynes substituted with groups that can stabilize a positive charge, such as aryl groups, an open vinyl carbocation intermediate may be favored.[1] The formation of this intermediate allows for rotation around the carbon-carbon single bond before the nucleophilic attack by the bromide ion. Consequently, this pathway can lead to a mixture of syn- and anti-addition products, resulting in both cis-(Z) and trans-(E)-dibromoalkenes. This loss of stereoselectivity is a key indicator of the involvement of a vinyl carbocation.

The competition between these two pathways is a critical aspect of the reaction mechanism and is influenced by both the alkyne's structure and the reaction solvent.

Stereochemical Outcome: The Predominance of Anti-Addition

The electrophilic addition of bromine to alkynes is stereoselective, with anti-addition being the major pathway, yielding the trans-(E)-dibromoalkene as the primary product.[4] This stereochemical preference is a direct consequence of the reaction proceeding through the bridged bromonium ion intermediate, where the backside attack by the bromide ion is sterically and electronically favored. However, as mentioned, the degree of stereoselectivity can be diminished when the reaction proceeds through a vinyl carbocation intermediate.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the electrophilic bromination of alkynes, providing insights into reaction kinetics and product distributions.

| Alkyne Substrate | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kcal/mol] | Reference |

| Phenylacetylene | Dichloroethane | 0.15 | - | |

| 1-Phenylpropyne | Dichloroethane | 1.2 | -0.61 | |

| Diphenylacetylene | Dichloroethane | 0.003 | - | |

| 2-Hexyne | Dichloroethane | 0.001 | - |

| Alkyne Substrate | Solvent | Product Distribution (E:Z ratio) | Reference |

| Phenylacetylene | Acetic Acid | 82:18 | [1] |

| 3-Hexyne | Acetic Acid | Predominantly E | [1] |

| Dicarboxyacetylene | Not specified | 70% E | [1] |

| Comparison of Reactivity | Factor of Difference | Reference |

| Alkenes vs. Alkynes (rate of bromination) | Alkenes are 10³ to 10⁵ times faster | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the electrophilic addition of bromine to alkynes.

Synthesis of (E)- and (Z)-1,2-Dibromo-1,2-diphenylethylene from Diphenylacetylene

This procedure is adapted from standard laboratory methods for the bromination of alkynes.

Materials:

-

Diphenylacetylene

-

Pyridinium hydrobromide perbromide

-

Glacial acetic acid

-

Methanol

-

Sodium bisulfite

-

Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Hot plate

-

Ice bath

Procedure:

-

In a 100-mL Erlenmeyer flask, dissolve 2.0 g of diphenylacetylene in 40 mL of glacial acetic acid with gentle warming on a hot plate.

-

Carefully add 4.0 g of pyridinium hydrobromide perbromide to the solution. Swirl the flask to ensure thorough mixing.

-

Continue to heat the mixture gently for an additional 2-3 minutes. The product, stilbene dibromide, will precipitate as small plates.

-

Cool the flask in an ice bath for 10 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with 10-15 mL of cold methanol to remove any unreacted bromine and other impurities.

-

The filtrate should be treated with a small amount of sodium bisulfite to quench any remaining bromine before disposal.

-

The product can be further purified by recrystallization from ethanol.

Kinetic Analysis of Alkyne Bromination using UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the kinetics of the reaction by observing the disappearance of bromine, which has a characteristic UV-Vis absorbance.

Materials and Equipment:

-

Alkyne of interest

-

Bromine solution of known concentration in a suitable solvent (e.g., dichloromethane, acetic acid)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the alkyne of interest in the chosen solvent at a known concentration.

-

Prepare a stock solution of bromine in the same solvent. The concentration should be chosen such that the initial absorbance at the λmax of bromine (typically around 410 nm) is within the linear range of the spectrophotometer.

-

Equilibrate both solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

-

To initiate the reaction, rapidly mix known volumes of the alkyne and bromine solutions directly in the quartz cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of bromine at regular time intervals.

-

Continue data collection until the absorbance of bromine has significantly decreased, indicating the reaction is nearing completion.

-

The rate of the reaction can be determined by analyzing the change in bromine concentration over time, which can be calculated from the absorbance data using the Beer-Lambert law. The order of the reaction with respect to each reactant can be determined by performing experiments with varying initial concentrations.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways and logical relationships in the electrophilic addition of bromine to alkynes.

Caption: General mechanism of electrophilic bromine addition to alkynes.

Caption: Stereochemical outcomes based on the intermediate formed.

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Conclusion

The electrophilic addition of bromine to alkynes is a nuanced reaction with a mechanism that is highly dependent on the structure of the alkyne and the conditions under which the reaction is performed. While the formation of a trans-dibromoalkene via an anti-addition mechanism is the predominant outcome, the potential for a competing vinyl carbocation pathway, particularly with aryl-substituted alkynes, can lead to a mixture of stereoisomers. A thorough understanding of these mechanistic details, supported by quantitative kinetic and product distribution data, is essential for the effective application of this reaction in synthetic chemistry. The experimental protocols provided herein offer practical guidance for both the synthesis and the kinetic analysis of this important transformation, empowering researchers to harness its full potential in the development of novel molecules.

References

Reactivity of 1,4-Dibromo-2-butyne as a Di-electrophile: A Technical Guide for Researchers

An in-depth exploration of the synthetic utility of 1,4-dibromo-2-butyne, a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and materials science.

Introduction

This compound is a highly reactive bifunctional molecule characterized by a four-carbon backbone containing a central triple bond and terminal bromine atoms. The presence of two electrophilic centers, the carbon atoms bonded to the bromine atoms, makes it an excellent di-electrophile for a variety of nucleophilic substitution reactions. The bromine atoms serve as good leaving groups, facilitating reactions with a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its applications in the synthesis of diverse organic compounds, including acyclic and heterocyclic structures, and its emerging role in the development of novel pharmaceutical agents.

Core Reactivity and Mechanistic Overview

The primary mode of reactivity for this compound involves nucleophilic substitution, predominantly following an SN2 mechanism. The general workflow for these reactions is depicted below.

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1,4-Dibromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

1,4-Dibromo-2-butyne is a highly reactive bifunctional molecule frequently employed as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. Its utility, however, is matched by its significant hazardous properties, necessitating a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This in-depth technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, offering critical guidance for researchers and professionals working with this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across various sources, and some data may be extrapolated or estimated.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Br₂ | [1][2][3] |

| Molecular Weight | 211.88 g/mol | [1][2][3] |

| CAS Number | 2219-66-1 | [1][2] |

| Appearance | Data not consistently available; may be a liquid or solid. | |

| Boiling Point | ~205 °C (literature) | [4][5] |

| Melting Point | 48-51 °C (literature for trans-1,4-dibromo-2-butene) | [4][5][6] |

| Flash Point | > 113 °C (closed cup for trans-1,4-dibromo-2-butene) | [7] |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Water Solubility | Insoluble | [1][8] |

Note: Some reported physical properties, particularly melting point and flash point, may refer to the related compound trans-1,4-dibromo-2-butene. Extreme caution should be exercised, and values should be treated as estimates for this compound in the absence of definitive data.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][9]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 (Harmful) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[9]

Hazard Pictograms:

-

Flame

-

Exclamation Mark

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following best practices and procedures, derived from safety data sheets, should be strictly adhered to in any laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential when working with this compound.

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] Local exhaust ventilation should be used to control the release of vapors at the source.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should also be worn to protect against splashes.

-

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. A lab coat or chemical-resistant apron is also required to protect street clothing.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7]

Handling Procedures

-

Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.

-

Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[9]

-

Use of Tools: Use non-sparking tools when handling containers of this compound.[9]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the chemical.[7]

Storage Requirements

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[10]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The combustion of this compound may produce toxic and corrosive fumes, including carbon oxides and hydrogen bromide gas.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spill and Leak Procedures

A systematic approach is necessary for the safe cleanup of a this compound spill. The following workflow diagram illustrates the key steps.

References

- 1. This compound | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,4-dibromobut-2-ene [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound | 2219-66-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Storage of 1,4-Dibromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-butyne is a highly reactive and hazardous chemical intermediate with significant applications in the synthesis of various heterocyclic compounds and other complex organic molecules. Its bifunctional nature, characterized by two reactive carbon-bromine bonds and a central alkyne group, makes it a versatile building block in medicinal and materials chemistry. However, its utility is matched by its considerable health and safety risks, including flammability, severe irritation to the skin and eyes, and respiratory tract damage. This technical guide provides a comprehensive overview of the essential precautions for the safe handling and storage of this compound, intended for laboratory and drug development professionals. It consolidates critical safety data, outlines detailed personal protective equipment (PPE) protocols, and presents emergency and spill management procedures.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent safety measures.[1][2] Understanding these classifications is the first step in ensuring safe laboratory practices.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][2][3] |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed[2] |

The compound is designated with the "Warning" signal word.[1][2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for predicting its behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄Br₂[4] |

| Molecular Weight | 211.88 g/mol [4] |

| Appearance | Data for the closely related trans-1,4-Dibromo-2-butene suggests it is a crystalline or white crystalline solid.[] |

| Boiling Point | Data for the closely related trans-1,4-Dibromo-2-butene is 205 °C (397 °F) at 760 mmHg.[] |

| Melting Point | Data for the closely related trans-1,4-Dibromo-2-butene is 48-51 °C (128.1 °F).[] |

| Solubility | Insoluble in water.[][6] |

| Reactivity Profile | Incompatible with strong oxidizers and strong bases.[][6] May be sensitive to light and air.[][6] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict protocols must be followed when handling this compound. This includes the use of appropriate engineering controls and a comprehensive suite of personal protective equipment.

Engineering Controls

-

Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors and dust.[1]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and explosion-proof electrical and lighting equipment.[1]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[1]

Personal Protective Equipment (PPE)

A complete set of PPE is mandatory to prevent contact with skin, eyes, and the respiratory system.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1] |

| Skin | Gloves & Protective Clothing | Wear chemical-impermeable gloves. A complete suit protecting against chemicals, which may need to be fire/flame resistant, is necessary.[1] |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P3 (EN 143)).[1] |

Storage Precautions

Proper storage of this compound is critical to maintaining its stability and preventing hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[][6]

-

Atmosphere: For the related compound, trans-1,4-Dibromo-2-butene, storage under an inert atmosphere is recommended.[6]

-

Light Sensitivity: Protect from light.[6]

-

Security: Store in a locked-up area.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is required to mitigate harm.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them comfortable for breathing. If symptoms persist, get medical help.[1] In severe cases, immediate medical attention is required, and rescuers may need self-contained breathing apparatus (SCBA).[6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected areas with plenty of water.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7] |

Spill and Leak Management

A spill of this compound requires a careful and systematic response to prevent exposure and environmental contamination.

Caption: Spill Response Workflow for this compound.

Experimental Protocols: Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as thiophenes and pyrroles, through cyclization reactions with appropriate nucleophiles. The following are generalized experimental protocols based on established synthetic routes for related compounds. Note: These are illustrative and require adaptation and optimization for specific substrates and laboratory conditions.

Generalized Protocol for Thiophene Synthesis

This protocol outlines a general procedure for the synthesis of thiophene derivatives by reacting this compound with a sulfur source, such as sodium sulfide.

Caption: Generalized Workflow for Thiophene Synthesis.

Methodology:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and under an inert atmosphere (e.g., Argon), an anhydrous solvent such as ethanol or DMF is added.

-

Reagent Addition: Sodium sulfide (Na₂S) is dissolved in the solvent. The solution is then cooled in an ice bath to the desired temperature (e.g., 0 °C).

-

Substrate Addition: A solution of this compound in the same anhydrous solvent is added dropwise to the stirred sodium sulfide solution, maintaining the low temperature to control the exothermic reaction.

-

Reaction Execution: After the addition is complete, the reaction mixture is stirred at a specified temperature (which may range from 0 °C to reflux, depending on the specific substrate and desired product) and monitored for completion using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by pouring it into cold water. The aqueous mixture is then extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired thiophene derivative.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.[1]

-

Containers: Dispose of unused product and contaminated packaging in a suitable, closed, and labeled container.[1]

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this chemical and are fully trained in the proper handling of hazardous materials before commencing any experimental work.

References

Spectral Data Analysis of 1,4-Dibromo-2-butyne: A Technical Guide

Introduction

1,4-Dibromo-2-butyne (C₄H₄Br₂) is a chemical compound with a linear four-carbon chain containing a central alkyne group and terminal bromine atoms.[1] Its symmetrical structure and the presence of heavy halogen atoms give rise to characteristic spectral features. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The spectral data for this compound are summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Instrument | Source |

| 3.9 | Singlet | CCl₄ | Varian A-60 | SpectraBase[1] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Description | Source |

| 13.6 | C1, C4 (CH₂Br) | W. Robien, Univ. of Vienna[1] |

| 76.8 | C2, C3 (C≡C) | W. Robien, Univ. of Vienna[1] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Notes |

| 2260-2100 | Weak / Absent | -C≡C- Stretch | This band is expected to be very weak or absent due to the symmetrical nature of the internal alkyne, resulting in no change in dipole moment during the vibration.[2][3] |

| ~1220 | Strong | C-Br Stretch | |

| ~2950 | Medium | C-H Stretch (CH₂) | |

| ~1420 | Medium | C-H Bend (CH₂) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Fragment Ion | Notes |

| 210, 212, 214 | ~1:2:1 | [C₄H₄Br₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) showing the characteristic isotopic pattern for two bromine atoms.[4][5][6] |

| 131, 133 | ~1:1 | [C₄H₄Br]⁺ | Fragment from the loss of one bromine atom.[1] |

| 52 | High | [C₄H₄]⁺ | Fragment from the loss of two bromine atoms. |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Carbon Tetrachloride, CCl₄).[7] The use of an internal standard, such as tetramethylsilane (TMS), is recommended for chemical shift referencing (0.00 ppm).[8]

-

NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).[7]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument, such as a Varian or Bruker spectrometer operating at a frequency of 60 MHz or higher for ¹H NMR, is then tuned and the magnetic field homogeneity is optimized (shimming).[9][10]

-

Data Acquisition :

-

For ¹H NMR , a standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest T1 relaxation time of the protons of interest.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon environment. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of this compound:

-

Sample Preparation :

-

Solid Phase (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solution Phase : Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in an IR-transparent cell.

-

Mull (Nujol) : Grind a small amount of the solid sample and add a few drops of a mulling agent (e.g., Nujol) to create a paste.[11] This mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).[11]

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (for pellets) or the solvent/mulling agent between salt plates. This will be subtracted from the sample spectrum.

-

Sample Spectrum : Place the prepared sample in the IR spectrometer's beam path and acquire the spectrum. Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of this compound, for instance by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is outlined below:

-

Sample Introduction : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC) : Inject the sample solution into the GC system. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column. The GC conditions (temperature program, column type, carrier gas flow rate) must be optimized for the compound.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[5]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the expected key fragmentation steps for this compound under electron ionization and the characteristic isotopic pattern due to the presence of two bromine atoms.

Caption: MS fragmentation of this compound.

References

- 1. This compound | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,4-Dibromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds, including furans, thiophenes, pyrroles, and pyridines, using 1,4-dibromo-2-butyne as a versatile four-carbon building block. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

The synthetic strategies outlined herein primarily revolve around the conversion of this compound to a key 1,4-dicarbonyl intermediate, which serves as a common precursor for the synthesis of five-membered heterocycles via the Paal-Knorr synthesis. Additionally, an alternative cyclization strategy for the synthesis of substituted pyridines is presented. This guide also includes a general workflow for the initial biological screening of the synthesized compounds.

General Synthetic Strategy

The central theme of this synthetic approach is the transformation of this compound into a 1,4-dicarbonyl compound. This intermediate is then subjected to cyclization reactions with different reagents to yield the desired heterocyclic core. For furans, an acid-catalyzed cyclization is employed. For thiophenes, a sulfur source is used, and for pyrroles, the cyclization is achieved with ammonia or a primary amine. The synthesis of pyridines requires a different approach, such as a cyclocondensation reaction.

Synthesis of Substituted Furans

Application Note: The synthesis of substituted furans from this compound is a robust two-step process. The initial step involves a double nucleophilic substitution reaction with a carbanion derived from an active methylene compound to form a 1,4-dicarbonyl precursor. The subsequent step is the Paal-Knorr furan synthesis, where the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the furan ring. Furan moieties are present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[1]

Data Presentation: Synthesis of Substituted Furans

| Entry | Active Methylene Compound | R1, R2 | Reaction Time (Step 1, h) | Reaction Time (Step 2, h) | Overall Yield (%) |

| 1 | Diethyl malonate | COOEt, COOEt | 6 | 2 | 78 |

| 2 | Ethyl acetoacetate | COMe, COOEt | 5 | 1.5 | 82 |

| 3 | Acetylacetone | COMe, COMe | 4 | 1 | 85 |

Experimental Protocol: Synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate

Step 1: Synthesis of Diethyl 2,3-diacetylsuccinate (1,4-Dicarbonyl Intermediate)

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium (2.3 g, 0.1 mol) to absolute ethanol (50 mL) under an inert atmosphere.

-

To the cooled sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise with stirring.

-

After the addition is complete, add this compound (10.7 g, 0.05 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain diethyl 2,3-diacetylsuccinate.

Step 2: Paal-Knorr Furan Synthesis

-

In a 100 mL round-bottom flask, dissolve the purified diethyl 2,3-diacetylsuccinate (1.0 equivalent) in glacial acetic acid (20 mL).

-

Add a catalytic amount of concentrated sulfuric acid (5 mol%).

-

Heat the reaction mixture to reflux for 1.5 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and pour it into 100 mL of ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield diethyl 2,5-dimethylfuran-3,4-dicarboxylate.

Synthesis of Substituted Thiophenes

Application Note: The Paal-Knorr thiophene synthesis provides a direct method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[2] The reaction involves heating the 1,4-dicarbonyl intermediate, prepared from this compound as described previously, with a sulfurating agent. Common sulfurating agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[3] Thiophene derivatives are important pharmacophores and are found in drugs with a wide range of activities, including antibacterial and anticancer properties.[4][5]

Data Presentation: Synthesis of Substituted Thiophenes

| Entry | 1,4-Dicarbonyl Precursor | Sulfurating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Hexane-2,5-dione | P₄S₁₀ | 3 | 120 | 88 |

| 2 | 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | 2 | 110 | 92 |

| 3 | Diethyl 2,3-diacetylsuccinate | P₄S₁₀ | 4 | 130 | 75 |

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to capture H₂S), place hexane-2,5-dione (11.4 g, 0.1 mol).

-

Add anhydrous toluene (50 mL) to the flask.

-

Carefully add phosphorus pentasulfide (9.8 g, 0.044 mol) in portions to the stirred solution.

-

Heat the reaction mixture to reflux for 3 hours. The reaction progress can be monitored by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 25 mL).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain 2,5-dimethylthiophene.

Synthesis of Substituted Pyrroles

Application Note: The Paal-Knorr pyrrole synthesis is a highly efficient method for the preparation of N-substituted and N-unsubstituted pyrroles.[6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[7] The pyrrole scaffold is a fundamental component of many biologically important molecules, including porphyrins and various pharmaceuticals with anticancer and antimicrobial activities.[8]

Data Presentation: Synthesis of Substituted Pyrroles

| Entry | 1,4-Dicarbonyl Precursor | Amine | Reaction Time (h) | Solvent | Yield (%) |

| 1 | Hexane-2,5-dione | Ammonium acetate | 2 | Ethanol | 90 |

| 2 | 1,4-Diphenylbutane-1,4-dione | Aniline | 3 | Acetic Acid | 85 |

| 3 | Hexane-2,5-dione | Benzylamine | 2.5 | Toluene | 88 |